molecular formula C9H9NO B1361385 2,5-Dimethylbenzoxazole CAS No. 5676-58-4

2,5-Dimethylbenzoxazole

Cat. No.: B1361385
CAS No.: 5676-58-4
M. Wt: 147.17 g/mol
InChI Key: XVQGFGKAPKEUFT-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzoxazole is a heterocyclic aromatic organic compound with the molecular formula C9H9NO. It is a derivative of benzoxazole, characterized by the presence of two methyl groups at the 2 and 5 positions of the benzoxazole ring. Benzoxazole derivatives are known for their biological and therapeutic activities, as well as their applications in various fields such as drug synthesis, optical sensing, and materials science .

Biochemical Analysis

Biochemical Properties

2,5-Dimethylbenzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain proteins, altering their conformation and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that can promote or inhibit cell proliferation . Furthermore, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing metabolic activity or promoting cell survival. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes can lead to the formation of various metabolites, some of which may retain biological activity. The involvement of this compound in these pathways can affect metabolic flux and the levels of other metabolites in the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. It has been observed to localize in the cytoplasm and nucleus, where it can exert its effects on cellular processes . The presence of specific targeting signals can direct this compound to particular organelles, such as the mitochondria or endoplasmic reticulum, influencing its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethylbenzoxazole can be synthesized through several methods. One common approach involves the cyclization of 2-amino-4,5-dimethylphenol with formic acid or formamide under acidic conditions. The reaction typically proceeds as follows:

  • Cyclization with Formic Acid

      Reactants: 2-amino-4,5-dimethylphenol and formic acid.

      Conditions: Heating the mixture at elevated temperatures (around 150-200°C) for several hours.

      Product: this compound.

  • Cyclization with Formamide

      Reactants: 2-amino-4,5-dimethylphenol and formamide.

Industrial Production Methods

In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Fractional distillation under reduced pressure is often employed to purify the compound .

Chemical Reactions Analysis

2,5-Dimethylbenzoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation

    Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Conditions: Typically carried out in acidic or neutral conditions.

    Products: Oxidation of the methyl groups can lead to the formation of carboxylic acids or aldehydes.

Reduction

    Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Conditions: Typically carried out in anhydrous conditions.

    Products: Reduction of the benzoxazole ring can lead to the formation of benzoxazoline derivatives.

Substitution

    Reagents: Electrophiles such as alkyl halides or acyl chlorides.

    Conditions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Products: Substitution reactions can lead to the formation of various substituted benzoxazole derivatives.

Scientific Research Applications

2,5-Dimethylbenzoxazole has a wide range of scientific research applications:

Comparison with Similar Compounds

2,5-Dimethylbenzoxazole can be compared with other benzoxazole derivatives such as 2-methylbenzoxazole and 5-chloro-2-methylbenzoxazole. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties .

    2-Methylbenzoxazole: Lacks the additional methyl group at the 5 position, which can affect its reactivity and biological activity.

    5-Chloro-2-methylbenzoxazole: Contains a chlorine atom at the 5 position, which can enhance its antimicrobial properties but may also increase its toxicity.

Properties

IUPAC Name

2,5-dimethyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-3-4-9-8(5-6)10-7(2)11-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQGFGKAPKEUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063974
Record name Benzoxazole, 2,5-dimethyl-
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5676-58-4
Record name 2,5-Dimethylbenzoxazole
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Record name 2,5-Dimethylbenzoxazole
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Record name 2,5-Dimethylbenzoxazole
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Record name Benzoxazole, 2,5-dimethyl-
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Record name Benzoxazole, 2,5-dimethyl-
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Record name 2,5-dimethylbenzoxazole
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Record name 2,5-DIMETHYLBENZOXAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2,5-Dimethylbenzoxazole and its platinum complex?

A: this compound (C9H9NO) is an aromatic compound with a benzoxazole core structure substituted with methyl groups at the 2 and 5 positions. While spectroscopic data for the free ligand is limited in the provided papers, its platinum(II) complex, cis-Diamminechloro(this compound-N1)platinum(II) nitrate ([PtCl(NH3)2(C9H9NO)]NO3), has been structurally characterized []. X-ray crystallography revealed a square-planar coordination around the platinum atom with the this compound ligand coordinated through the nitrogen atom. The aromatic ring of the ligand and the platinum coordination plane exhibit a dihedral angle of 71.0(2)°.

Q2: What other metal complexes incorporating this compound have been reported in the literature?

A: Beyond gold(III) and platinum(II) complexes, this compound has been investigated as a ligand for other transition metals. Studies describe the synthesis and characterization of palladium(II) [] and copper(II) [] complexes with this ligand. These studies often focus on spectroscopic characterization, providing insights into the coordination chemistry of this compound.

Q3: Has the thermochemistry of this compound been studied?

A: Yes, experimental and computational studies have investigated the thermochemical properties of this compound []. These investigations likely provide information about the molecule's stability and potential energy landscape, which are relevant for understanding its reactivity and interactions.

Q4: Are there any known Structure-Activity Relationship (SAR) studies related to this compound and its derivatives?

A: While the provided abstracts don't delve into specific SAR studies, the fact that researchers are exploring gold(III) complexes with different benzoxazole derivatives, including 2-methylbenzoxazole [], suggests an interest in understanding how structural modifications impact biological activity. This would be a crucial area for future research to optimize the efficacy and selectivity of these compounds.

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